physicochemical properties of 2-(5-Methoxypyridin-2-YL)ethylamine
physicochemical properties of 2-(5-Methoxypyridin-2-YL)ethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethylamine
Abstract
2-(5-Methoxypyridin-2-yl)ethylamine is a substituted pyridylethylamine, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile building block, a comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound. In light of limited publicly available experimental data, this document emphasizes the robust methodologies required for its characterization, offering field-proven, step-by-step protocols for determining key parameters such as pKa, lipophilicity (logP), and purity. These protocols are presented with a rationale grounded in established analytical chemistry principles, ensuring that researchers can validate the properties of their own synthesized material.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-(5-Methoxypyridin-2-yl)ethylamine is comprised of a pyridine ring substituted at the 2-position with an ethylamine side chain and at the 5-position with a methoxy group. This arrangement of functional groups dictates its chemical behavior, particularly its basicity and lipophilicity.
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IUPAC Name: 2-(5-Methoxypyridin-2-yl)ethan-1-amine
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Synonyms: 5-Methoxy-2-(2-aminoethyl)pyridine
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Molecular Formula: C₈H₁₂N₂O
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Molecular Weight: 152.19 g/mol
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Chemical Structure:
(A graphical representation of the chemical structure would be placed here in a formal document).
Core Physicochemical Properties
While specific experimental data for this molecule is not widely published, we can predict key properties based on its structure using established computational models. The following table summarizes these predicted values, which serve as essential starting points for experimental verification.
| Property | Predicted Value | Significance in Drug Development |
| pKa₁ (Aliphatic Amine) | ~9.5 - 10.5 | Determines the charge state at physiological pH (7.4); crucial for receptor binding, solubility, and membrane permeability. |
| pKa₂ (Pyridine Nitrogen) | ~4.0 - 5.0 | Influences overall solubility and potential for secondary ionic interactions. |
| cLogP (Lipophilicity) | 1.0 - 1.5 | Predicts the compound's distribution between aqueous and lipid environments; a key factor in ADME properties. |
| Aqueous Solubility | Moderately Soluble | Affects formulation, bioavailability, and administration routes. Solubility is highly pH-dependent. |
| Polar Surface Area (TPSA) | ~51.5 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |
Methodologies for Experimental Characterization
For any researcher synthesizing or utilizing 2-(5-Methoxypyridin-2-yl)ethylamine, experimental determination of its properties is a critical step for ensuring quality, reproducibility, and adherence to project specifications. The following sections detail standard, reliable protocols for this purpose.
Determination of pKa by Potentiometric Titration
Causality: The pKa values dictate the ionization state of the molecule at different pH levels. This compound possesses two basic centers: the primary aliphatic amine of the ethylamine side chain (the stronger base) and the pyridine ring nitrogen (the weaker base). Potentiometric titration is the gold-standard method for accurately determining these values by monitoring pH changes upon the addition of a titrant.[1][2]
Experimental Protocol:
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Preparation of Analyte Solution: Accurately weigh approximately 15-20 mg of 2-(5-Methoxypyridin-2-yl)ethylamine and dissolve it in 50 mL of 0.01 M KCl solution (to maintain constant ionic strength).
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System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted beaker at 25°C with a magnetic stirrer.
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Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of HCl added. The two equivalence points, corresponding to the protonation of the two nitrogen atoms, will appear as inflection points. The pKa values can be determined from the half-equivalence points. More accurately, use derivative plots (dpH/dV vs. V) to precisely locate the equivalence points and calculate the pKa values.
Determination of Lipophilicity (logP) by Shake-Flask Method
Causality: The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase (water/buffer). It is a critical predictor of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its direct measurement.
Experimental Protocol:
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Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Pre-saturate the n-octanol with this buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol with 10 mL of the compound's aqueous stock solution.
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Equilibration: Shake the funnel vigorously for 30 minutes to allow for complete partitioning. Let it stand until the two phases have clearly separated.
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Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in the aqueous layer using a validated analytical method, such as HPLC-UV (see Protocol 3.3). The concentration in the n-octanol layer is determined by difference.
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Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Purity and Quantitative Analysis by RP-HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of a compound and quantifying its concentration.[3] For a moderately polar and basic compound like 2-(5-Methoxypyridin-2-yl)ethylamine, Reversed-Phase (RP) HPLC with UV detection is the method of choice. The protocol below provides a robust starting point for method development.
Experimental Protocol:
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Instrumentation and Columns:
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HPLC system with a UV detector.
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C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic analytes.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Filter and degas both mobile phases before use.
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Standard and Sample Preparation:
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Standard Stock: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
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Sample: Prepare the sample to be analyzed in the same diluent to an expected concentration within the calibration range.
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Chromatographic Conditions (Starting Point):
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: Scan for λmax (typically ~270 nm for a methoxypyridine chromophore).
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Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. Rationale: A gradient is used to ensure elution of any potential impurities with different polarities.
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Analysis and Calculation:
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Inject the standards to generate a calibration curve of peak area versus concentration.
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Inject the sample and record the peak area.
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Determine the concentration from the calibration curve.
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Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks.
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Spectroscopic Profile for Structural Confirmation
For unambiguous confirmation of the molecular structure, a combination of spectroscopic methods should be employed.
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¹H NMR (Proton NMR): The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons on the pyridine ring, the methoxy group singlet, and the two methylene groups of the ethylamine chain. The integration of these signals should correspond to the number of protons.
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¹³C NMR (Carbon NMR): Should show 8 distinct carbon signals corresponding to the 8 unique carbon atoms in the molecule.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong molecular ion peak [M+H]⁺ at m/z 153.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region), C-H bonds, C=N and C=C bonds of the aromatic ring, and C-O stretching of the methoxy group.
Stability and Handling
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Chemical Stability: As a primary amine, this compound is susceptible to oxidation and may be air-sensitive over long periods. It is also a base and will react with acids to form salts.
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Storage: It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is advised to minimize degradation. Protect from light.
Conclusion
References
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Pharmaffiliates. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]
- Han, F.-S., et al. (2012). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. J. Org. Chem., 77, 8615-8620.
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Ankara University. (n.d.). Analysis Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(2-Methylaminoethyl)(P-Methoxybenzyl)Amino]Pyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
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PCC Group. (2022). Quantitative analysis. Product Portal. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
